molecular formula C20H23N3O3S B540039 1,3,8-Triazaspiro[4.5]decan-4-one,8-[(4-methylphenyl)sulfonyl]-1-phenyl-

1,3,8-Triazaspiro[4.5]decan-4-one,8-[(4-methylphenyl)sulfonyl]-1-phenyl-

Cat. No. B540039
M. Wt: 385.5 g/mol
InChI Key: GVWOWIJVRLIGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PP11 is an inhibitor of the mPTP.

Scientific Research Applications

ORL1 Receptor Ligands

1,3,8-Triazaspiro[4.5]decan-4-one derivatives have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds, including the discovery of specific derivatives like 8-(5-methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and 8-acenaphten-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, exhibit high affinity and selectivity, acting as full agonists in biochemical assays. These findings are significant as they contribute to the understanding and potential therapeutic exploitation of the ORL1 receptor (Röver et al., 2000).

Synthesis and Applications in Medicinal Chemistry

These compounds have been synthesized using methods like ultrasound-assisted synthesis, resulting in novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives. This method provides benefits such as environmental friendliness, energy efficiency, short reaction times, and greater selectivity under ambient conditions. The synthesized derivatives have been characterized using various spectral data, indicating the potential of these compounds in various applications in medicinal chemistry (Velupula et al., 2021).

Potential Antimicrobial and Antiviral Agents

1,3,8-Triazaspiro[4.5]decan-4-one derivatives have shown significant antimicrobial activity against several strains of microbes. The synthesis of new derivatives containing 1,2,4-triazole, piperidine, and sulfonamide moieties has led to compounds with notable antimicrobial properties (Dalloul et al., 2017). Moreover, some derivatives have been found to inhibit human coronavirus 229E replication, with certain compounds demonstrating EC50 values comparable to known coronavirus inhibitors, highlighting their potential as antiviral agents (Apaydın et al., 2019).

properties

Product Name

1,3,8-Triazaspiro[4.5]decan-4-one,8-[(4-methylphenyl)sulfonyl]-1-phenyl-

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

8-(4-methylphenyl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C20H23N3O3S/c1-16-7-9-18(10-8-16)27(25,26)22-13-11-20(12-14-22)19(24)21-15-23(20)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,21,24)

InChI Key

GVWOWIJVRLIGMG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PP-11;  PP 11;  PP11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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